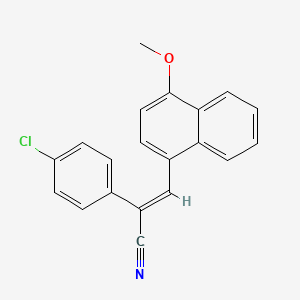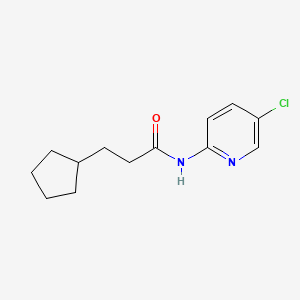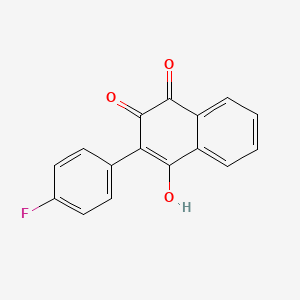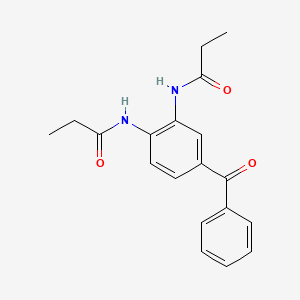![molecular formula C16H11ClN2O3S B5838284 N-{3-chloro-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5838284.png)
N-{3-chloro-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-chloro-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. The compound was first synthesized by Takeda Pharmaceutical Company Limited and has since been the subject of extensive scientific research. In
Mécanisme D'action
The mechanism of action of N-{3-chloro-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide involves the inhibition of Bruton's tyrosine kinase (BTK). BTK is a key signaling molecule that plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, this compound disrupts the signaling pathways that promote cancer cell growth and survival, leading to the inhibition of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of BTK, the compound has also been shown to inhibit other kinases, including JAK3 and ITK. These kinases are involved in immune cell signaling and activation, suggesting that this compound may have immunomodulatory effects as well. Additionally, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-{3-chloro-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide in lab experiments is its potency and specificity. The compound has been shown to have a high degree of selectivity for BTK, which reduces the risk of off-target effects. Additionally, the compound has demonstrated potent antitumor activity in preclinical studies, making it a promising candidate for further development.
One limitation of this compound in lab experiments is its solubility. The compound has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are still unknown.
Orientations Futures
There are several future directions for the research and development of N-{3-chloro-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide. One area of interest is the potential use of the compound in combination with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, further preclinical studies are needed to determine the safety and efficacy of the compound in humans. Finally, the development of more soluble analogs of this compound may help to overcome some of the limitations associated with the compound's solubility.
Méthodes De Synthèse
The synthesis of N-{3-chloro-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 2-chloro-4-nitroaniline with thiophene-2-carboxylic acid to form the intermediate product 3-chloro-4-[(2-thienylcarbonyl)amino]aniline. This intermediate is then reacted with furfurylamine in the presence of phosphorus oxychloride to yield the final product this compound.
Applications De Recherche Scientifique
N-{3-chloro-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide has been the subject of extensive scientific research due to its potential as a cancer treatment. The compound has been shown to inhibit the growth of various types of cancer cells, including lymphoma, leukemia, and solid tumors. In preclinical studies, this compound has demonstrated potent antitumor activity both in vitro and in vivo.
Propriétés
IUPAC Name |
N-[3-chloro-4-(thiophene-2-carbonylamino)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3S/c17-11-9-10(18-15(20)13-3-1-7-22-13)5-6-12(11)19-16(21)14-4-2-8-23-14/h1-9H,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLGHOWMOUEWHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{1-[(4-fluorophenyl)amino]ethylidene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5838211.png)
![2-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5838218.png)

![N'-[(3-cyclopentylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5838224.png)
![2-[(2-pyridinylthio)methyl]benzonitrile](/img/structure/B5838256.png)

amino]propyl}(methyl)amino]propyl}-2-(hydroxyimino)acetamide trihydrochloride](/img/structure/B5838268.png)


![6-[(3,5-dimethylphenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5838280.png)


![N-(2,5-dimethylphenyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5838298.png)